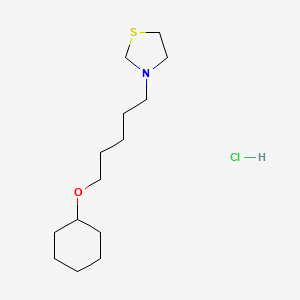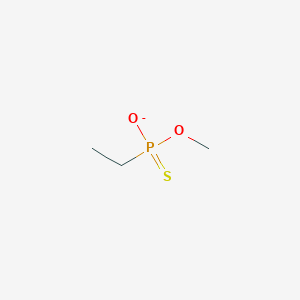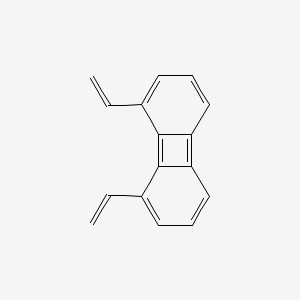
Biphenylene, 1,8-diethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenylene, 1,8-diethenyl- is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol . It is a derivative of biphenylene, which is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system . This compound is of interest due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenylene, 1,8-diethenyl- can be synthesized through various methods. One common approach involves the reaction of benzenediazonium-2-carboxylate with 2-aminobenzoic acid, which produces the reactive intermediate benzyne. This intermediate then dimerizes to form biphenylene . Another method involves the N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid .
Industrial Production Methods
Industrial production of biphenylene derivatives often involves the oxidative dehydrogenation of benzene or the dealkylation of toluene . These methods are scalable and can produce large quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Biphenylene, 1,8-diethenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Biphenylene, 1,8-diethenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of biphenylene, 1,8-diethenyl- involves its interaction with various molecular targets and pathways. Its unique electronic structure allows it to participate in electron transfer reactions, making it useful in catalytic processes . The compound’s planar structure also enables it to intercalate into DNA, potentially disrupting biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
36230-21-4 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1,8-bis(ethenyl)biphenylene |
InChI |
InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2 |
Clave InChI |
MIWBJWDOTMGNHX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



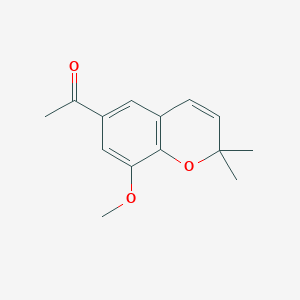
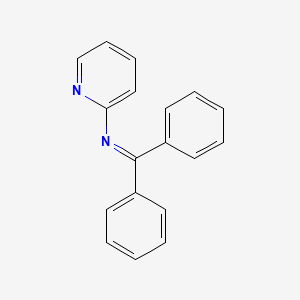
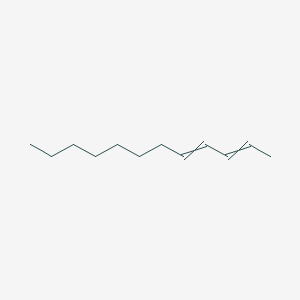

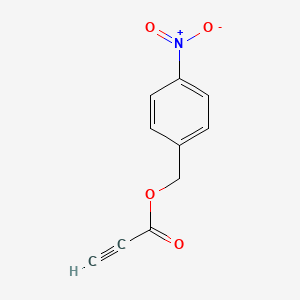



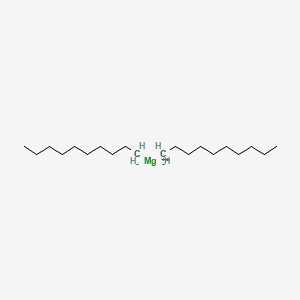
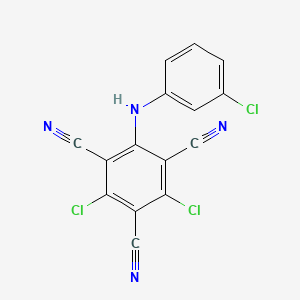
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
